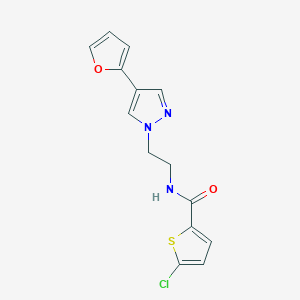

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c15-13-4-3-12(21-13)14(19)16-5-6-18-9-10(8-17-18)11-2-1-7-20-11/h1-4,7-9H,5-6H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGYROQURIDHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the furan ring: The furan ring can be introduced via a condensation reaction with an appropriate aldehyde.

Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

Final coupling: The final step involves coupling the pyrazole-furan intermediate with the thiophene carboxamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts key features of the target compound with analogs from the evidence:

Key Differences and Implications

Substituent Effects: The target compound’s pyrazole-furan-ethyl group (electron-rich, planar) contrasts with the pyridinylmethyl group in ’s analog, which may enhance aromatic π-π stacking. The morpholino-tetrazole in ’s compound introduces polarity, likely improving aqueous solubility .

Synthetic Pathways: Synthesis of the target likely involves coupling a pre-formed 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethylamine with 5-chlorothiophene-2-carbonyl chloride, analogous to methods in (amide coupling with K₂CO₃) . ’s compound employs a tetrazole-morpholino linkage, requiring more complex multi-step synthesis, possibly involving cycloaddition or nucleophilic substitution .

Biological Activity: While direct data for the target is unavailable, COX-1/2 inhibition is observed in structurally related imidazole-thiazole derivatives (). The furan-pyrazole motif in the target may target similar enzymes but with altered selectivity due to heterocycle electronics . Pyridinylmethyl analogs () are smaller (MW 332.8 vs. ~340–350), suggesting better membrane permeability, whereas the morpholino derivative (MW 448.9) may favor hydrophilic interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Synthetic Routes : A key approach involves coupling thiophene-2-carbonyl chloride derivatives with pyrazole-ethylamine intermediates. For example, 2-thenoyl chloride (thiophene-2-carbonyl chloride) reacts with pyrazolone derivatives under reflux in anhydrous solvents like dichloromethane or THF, with triethylamine as a base to neutralize HCl .

- Optimization : Reaction yields improve with controlled stoichiometry (1:1 molar ratio of reactants) and inert atmospheres (e.g., nitrogen). Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product integrity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) confirm molecular geometry .

- Spectroscopy :

- NMR : H and C NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm) and carbon backbones.

- FTIR : Carboxamide C=O stretches (~1650 cm) and N-H bends (~3300 cm) validate functional groups .

Q. What analytical techniques are recommended for purity assessment?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm. Purity >95% is achievable with retention time consistency .

- Melting Point Analysis : Sharp melting ranges (e.g., 180–182°C) indicate homogeneity. Discrepancies >2°C suggest impurities .

Advanced Research Questions

Q. How to resolve discrepancies in reported biological activities of this compound?

- Case Study : Anticoagulant activity (e.g., Factor Xa inhibition) may conflict with anti-leishmanial or antimicrobial findings.

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate biological variability.

- Dose-Response Curves : Calculate IC values across cell lines (e.g., human hepatoma vs. Leishmania promastigotes) to assess target specificity .

- Structural Analysis : Correlate activity with substituent effects (e.g., furan vs. chlorophenyl groups) using SAR models .

Q. What computational methods are used to predict interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding affinities to targets (e.g., Factor Xa or Leishmania enzymes). Key interactions include hydrogen bonds between the carboxamide group and Arg143/His57 residues .

- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories. RMSD (<2 Å) and binding free energy (MM-PBSA) validate stable complexes .

Q. How to design derivatives to improve pharmacokinetic properties?

- Rational Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.